
7-Nitroindole-2-carboxylic acid
Overview
Description
7-Nitroindole-2-carboxylic acid (CAS 6960-45-8) is a nitro-substituted indole derivative with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol . It is synthesized via cyclization of ethyl pyruvate o-nitrophenylhydrazone, yielding yellow needles with a melting point of 231°C . This compound is notable for its role as a DNA base excision repair (BER) pathway inhibitor, specifically targeting apurinic/apyrimidinic endonuclease 1 (APE1) with an IC₅₀ of ~3 µM . Its cell-permeable nature and specificity make it valuable in oncology research to enhance the cytotoxicity of DNA-damaging agents .
Preparation Methods
Synthetic Routes and Methodological Approaches
Feist-Benary Cyclization with Subsequent Functionalization
A widely cited method involves the Feist-Benary cyclization, adapted from a patent describing the synthesis of 5-nitroindole-2-carboxylic acid. While the patent focuses on the 5-nitro isomer, analogous principles apply to the 7-nitro derivative with modifications in starting materials and reaction conditions.
Key Steps :
- Hydrazone Formation :
Cyclization :
Hydrolysis :
Critical Parameters :
- Catalyst : Polyphosphoric acid enables efficient cyclization but requires careful handling due to its hygroscopic and corrosive nature.
- Temperature Control : Exothermic reactions during cyclization necessitate precise temperature monitoring to avoid side products.
Photoreactive Intermediate Approaches
Recent advancements in photoreactive indoline derivatives suggest novel pathways. A study on 5-bromo-7-nitroindoline-S-thiocarbamates highlights the utility of nitroindoline precursors. Although focused on thiocarbamates, this work underscores the feasibility of synthesizing 7-nitroindoline intermediates, which can be oxidized to the corresponding indole-2-carboxylic acid.
Steps :
- Bromination : Introduce bromine at position 5 to direct nitration to position 7.
- Nitration : Treat with HNO₃/H₂SO₄ to install the nitro group.
- Oxidation : Convert indoline to indole using oxidizing agents like MnO₂.
Advantages :
- Bromine acts as a directing group, improving regioselectivity.
- Photolytic cleavage of thiocarbamates offers orthogonal functionalization opportunities.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Purification and Characterization
Crystallization Techniques
- Solvent Systems : Ethanol/water mixtures (4:1) yield light yellow crystals.
- Melting Point : 260–266°C (lit. range), with variations attributed to polymorphic forms.
Spectroscopic Data
- ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz).
- IR : Strong carbonyl stretch at 1676 cm⁻¹ (C=O), nitro symmetric/asymmetric stretches at 1533/1365 cm⁻¹.
Industrial and Research Applications
Chemical Reactions Analysis
CRT0044876 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction and alcohols for esterification are commonly used
Major Products: Reduction of the nitro group yields 7-amino-1H-indole-2-carboxylic acid, while esterification forms esters of the carboxylic acid.
Scientific Research Applications
Antiviral Applications
One of the most promising applications of 7-nitroindole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase, an enzyme critical for the integration of viral DNA into the host genome.
Case Study: HIV-1 Integrase Inhibition
Research has demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, a study reported that specific derivatives exhibited IC50 values as low as 0.13 μM, indicating potent inhibitory effects against integrase activity. The mechanism involves chelation with magnesium ions at the active site and π-stacking interactions with viral DNA .
Compound | IC50 Value (μM) | Mechanism of Action |
---|---|---|
This compound derivative | 0.13 | Chelation with Mg²⁺ ions, π-stacking with viral DNA |
Other derivatives | 12.41 - 47.44 | Similar mechanisms with varying potency |
Enzyme Inhibition
Another critical application of this compound is its role as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis.
Case Study: Allosteric Inhibition of Fructose-1,6-bisphosphatase
A study highlighted the design and synthesis of various derivatives based on this compound that act as allosteric inhibitors of FBPase. These compounds were shown to modulate enzyme activity effectively, providing insights into potential therapeutic strategies for metabolic disorders such as diabetes .
Derivative | Mode of Action | Effect on FBPase Activity |
---|---|---|
This compound | Allosteric inhibition | Significant modulation observed |
Cytidine Deaminase Inhibition
This compound has also been investigated for its ability to inhibit cytidine deaminase, an enzyme crucial for nucleotide metabolism and DNA synthesis.
Case Study: Inhibition of Cytidine Deaminase
Research indicates that this compound can inhibit cytidine deaminase activity, which may have implications for cancer therapy by affecting nucleotide availability and metabolism .
Structural Modifications and Optimization
The efficacy of this compound can be enhanced through structural modifications. Research has focused on optimizing the C2, C3, and C6 positions on the indole core to improve binding affinity and inhibitory potency against target enzymes.
Optimization Strategies
- C3 Substituents : Introducing long-chain substituents at the C3 position has been shown to improve interactions with hydrophobic cavities near active sites.
- C6 Halogenation : Halogenated phenyl groups at the C6 position enhance π-stacking interactions with nucleic acids, increasing antiviral activity .
Mechanism of Action
CRT0044876 exerts its effects by targeting the active site of APE1. It inhibits the 3′-phosphodiesterase and 3′-phosphatase activities of APE1, which are essential steps in the base excision repair pathway. This inhibition leads to the accumulation of apurinic/apyrimidinic sites, thereby potentiating the cytotoxicity of DNA base-targeting compounds .
Comparison with Similar Compounds
The following analysis compares 7-nitroindole-2-carboxylic acid with structurally and functionally related indole derivatives:
Structural Analogs
3-Methyl-7-Nitroindole-2-Carboxylic Acid
- Synthesis : Derived from cyclization of ethyl α-ketobutyrate o-nitrophenylhydrazone .
- Properties : Melting point >270°C (higher than the parent compound due to methyl substitution) .
- Functionality : Shares inhibitory activity against APE1 but lacks detailed pharmacological data compared to this compound .
7-Chloro-1H-Indole-2-Carboxylic Acid
- Structure : Chlorine replaces the nitro group at position 7 (CAS 28899-75-4).
- Applications : Primarily used as a pharmaceutical intermediate for anti-inflammatory and neurological drugs .
- Key Difference : Lacks the nitro group’s electron-withdrawing effects, reducing its specificity for DNA repair inhibition .
5-Nitroindole-2-Carboxylic Acid
- Structure : Nitro group at position 5 instead of 7 (CAS 16730-20-4) .
- Properties : Lower melting point (unreported) and altered reactivity due to positional isomerism.
- Biological Role : Less studied in BER pathways compared to the 7-nitro isomer .
Physicochemical and Functional Comparisons
Key Observations :
Nitro Position Matters : The 7-nitro substitution in indole-2-carboxylic acid confers unique specificity for APE1 inhibition, unlike 5-nitro or chloro analogs .
Thermal Stability : Methyl substitution at position 3 increases melting point significantly (>270°C vs. 231°C) .
Pharmaceutical Relevance : Chloro and nitro derivatives are both intermediates, but only this compound has documented activity in DNA repair modulation .
Biological Activity
Chemical Identity and Properties
7-Nitroindole-2-carboxylic acid, also known as CRT0044876, is an indole derivative with the molecular formula and a molecular weight of approximately 206.15 g/mol. The compound appears as a brown powder and is recognized for its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes.
This compound functions primarily as a selective inhibitor of APE1, which plays a crucial role in the base excision repair (BER) pathway. This pathway is essential for maintaining genomic stability by repairing DNA lesions such as apurinic/apyrimidinic sites. The compound exhibits an IC50 value of approximately 3.06 µM against APE1, indicating its potency in inhibiting this enzyme's activity .
Inhibition Studies
Research has demonstrated that CRT0044876 inhibits various activities of APE1, including:
- AP Endonuclease Activity : The compound significantly inhibits cleavage at apurinic/apyrimidinic sites.
- 3'-Phosphodiesterase Activity : It also affects the enzyme's ability to process 3'-blocking groups.
- Exonuclease Activity : Inhibition extends to the exonuclease III activity, which is crucial for DNA repair .
Case Studies and Experimental Findings
In cellular models, specifically HT1080 fibrosarcoma cells, CRT0044876 was shown to increase the accumulation of apurinic sites without exhibiting cytotoxic effects at concentrations up to 400 µM. Notably, it enhances the cytotoxicity of alkylating agents such as temozolomide and hydrogen peroxide, suggesting potential applications in cancer therapy by targeting the BER pathway .
Structural Insights
Nuclear Magnetic Resonance (NMR) studies have revealed that CRT0044876 binds to a site on APE1 that is distal from the active site, providing insights into its mechanism of action. The binding does not inhibit APE1 under conditions that disrupt aggregation, indicating that caution should be exercised when interpreting results from aggregate-forming compounds .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of various compounds related to this compound:
Research Implications
The inhibition of APE1 by this compound has significant implications for cancer research and therapy. By selectively targeting DNA repair mechanisms, this compound could enhance the efficacy of existing chemotherapeutic agents and provide a novel approach to treating tumors resistant to conventional therapies.
Future Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential.
- Structural Modifications : Investigating derivatives of CRT0044876 to improve potency and specificity.
- Combination Therapies : Evaluating its use in conjunction with other anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Nitroindole-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via nitration of indole-2-carboxylic acid derivatives. Key steps include:
- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like 5-nitro isomers .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity (>95%) .
- Intermediate Handling : Protect reactive groups (e.g., carboxylate) during synthesis to avoid undesired side reactions, as seen in analogous indole derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Mass Spectrometry : ESI-MS (negative mode) should show [M−H]⁻ at m/z 206.1 .
Q. What are the primary biochemical applications of this compound in academic research?
Methodological Answer:
- DNA Repair Inhibition : The compound acts as a cell-permeable, nontoxic inhibitor of AP endonuclease 1 (APE1), a key enzyme in base excision repair (BER). Use at 10–50 μM in cellular assays to sensitize cancer cells to DNA-damaging agents .
- Mechanistic Studies : Employ fluorescence-based assays (e.g., Fpg-incision assays) to quantify APE1 inhibition kinetics (IC₅₀ ≈ 5–10 μM) .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting data on the inhibitory efficacy of this compound across cell lines?
Methodological Answer:
- Variable Control : Standardize cell lines (e.g., HeLa vs. MCF-7), culture conditions, and APE1 expression levels via Western blot .
- Dose-Response Curves : Use 8–12 concentration points (1–100 μM) to calculate precise IC₅₀ values. Include positive controls (e.g., APE1 Inhibitor III) .
- Data Validation : Replicate findings across ≥3 independent experiments and apply statistical tests (ANOVA with post-hoc Tukey) .
Q. What strategies are recommended to optimize the inhibitory activity of this compound through structural modifications?
Methodological Answer:
- Derivatization : Introduce substituents at the indole 5-position (e.g., 5-fluoro or 5-nitro groups) to enhance binding to APE1’s active site .
- Bioisosteric Replacement : Replace the carboxylate with a sulfonamide group to improve metabolic stability while retaining potency .
- SAR Studies : Synthesize analogs (e.g., 6-bromoindole-2-carboxylic acid) and compare inhibition kinetics via surface plasmon resonance (SPR) .
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method (pH 7.4 PBS buffer) with HPLC quantification. Compare results with computational predictions (e.g., LogP via ChemAxon) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via TLC/HPLC. Store at −20°C in desiccated conditions .
- Inter-Lab Collaboration : Share protocols with independent labs to verify reproducibility, addressing variables like solvent grade and humidity .
Properties
IUPAC Name |
7-nitro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCOFQROHIAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064520 | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-45-8 | |
Record name | 7-Nitro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitroindole-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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